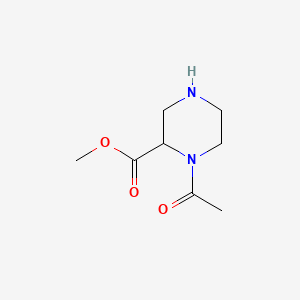

Methyl 1-acetylpiperazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVNWNACIFWWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668301 | |

| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171504-96-4 | |

| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 1 Acetylpiperazine 2 Carboxylate and Its Analogues

Stereoselective and Enantioselective Synthetic Routes to Piperazine-2-carboxylate Scaffolds

The creation of the chiral piperazine (B1678402) core is a critical first step, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. rsc.org The lack of structural diversity at the carbon atoms of the piperazine ring in many existing drugs has spurred the development of new, efficient, and selective methods for the asymmetric synthesis of carbon-substituted piperazines. rsc.orgmdpi.com

One prominent strategy begins with optically pure amino acids, which serve as chiral building blocks. For instance, a synthetic route to 3-substituted piperazine-2-acetic acid esters, a close analogue of the target scaffold, has been developed starting from amino acids. nih.gov This method involves converting the amino acid into a key 1,2-diamine intermediate which then undergoes annulation to form the piperazine ring. nih.gov However, this pathway can be susceptible to racemization, particularly when activated carboxylic acids are used, which have a tendency toward enolization. nih.gov

Palladium-catalyzed asymmetric reactions represent another powerful tool. A notable example is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edu This method can produce highly enantioenriched α-tertiary and α-secondary piperazin-2-ones, which can subsequently be reduced to the corresponding chiral piperazines. caltech.edu This approach provides access to unique, three-dimensionally complex piperazine scaffolds that are valuable for exploring new chemical space in drug discovery. caltech.edu The development of such catalytic enantioselective syntheses is crucial for producing novel α-substituted piperazines that can be used as building blocks for medicinally important compounds. caltech.edu

Further strategies include the stereoselective synthesis of related heterocyclic systems like perhydroquinoxalines, where a key step involves the diastereoselective formation of a tetrasubstituted cyclohexane, followed by annulation of the piperazine ring. nih.gov Such methodologies, while not directly producing piperazine-2-carboxylate, provide valuable insights into controlling the stereochemistry of the six-membered ring. nih.gov

Strategies for N-Acetylation of Piperazine Ring Systems

Selective mono-N-acetylation of the piperazine ring is a significant challenge due to the presence of two reactive secondary amine groups. Traditional methods, such as reacting piperazine with acetic anhydride (B1165640) in acetic acid, often result in low yields of the mono-acetylated product, around 40%, due to the competing formation of the diacetylated byproduct. google.com

To overcome this, modern strategies often employ a "protection" of one nitrogen atom via protonation. By forming a piperazin-1-ium (B1237378) salt (e.g., monohydrochloride or monoacetate) in situ, the reactivity of one nitrogen is suppressed, allowing the other to react selectively with an acylating agent. researchgate.netnih.gov This protocol has been shown to work with various electrophilic reagents, including acyl chlorides and anhydrides, and can be adapted for both batch and flow reactor systems. researchgate.netnih.gov

Another innovative approach involves the use of solid-phase techniques. A method utilizing ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel (SCX) has been developed for the selective mono-acylation of diamines like piperazine. lookchem.com In this flow system, the diamine is first "caught" on the acidic resin, immobilizing it as a salt. A solution of the acylating agent is then passed through, reacting with the free amine. Finally, the desired mono-acylated product is "released" from the column by flushing with a basic solution like ammonia (B1221849) in methanol. lookchem.com This technique combines the selectivity of solid-phase synthesis with the efficiency of solution-phase chemistry. lookchem.com

The table below presents data from a study using this ionic immobilization technique, showcasing its effectiveness with various acylating agents on piperazine.

Table 1: Yields of Mono-acylation of Piperazine using Ionic Immobilization (SCX) Method

Data sourced from LookChem article on mono-acylation of piperazine via ionic immobilization. lookchem.com

Esterification and Transesterification Reactions for Carboxylate Introduction

The final functionalization to produce Methyl 1-acetylpiperazine-2-carboxylate is the introduction of the methyl ester group. This can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Direct esterification of a carboxylic acid is a fundamental transformation in organic synthesis. A highly effective method for sterically demanding substrates is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This procedure is known for its mild reaction conditions (room temperature) and high yields, effectively suppressing the formation of common side products. organic-chemistry.org A more classical approach involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. researchgate.net

Transesterification, the conversion of one ester to another by reacting with an alcohol, provides an alternative route. google.com This reaction is typically catalyzed. A variety of catalysts have been developed for this purpose, including scandium(III) triflate (Sc(OTf)₃), which effectively catalyzes the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org Other efficient catalysts include potassium phosphate (B84403) (K₂HPO₄) for producing methyl esters and silica chloride. organic-chemistry.org Specialized catalysts such as cyclic amidines have also been patented for this purpose. google.com

The synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester has been reported via the reaction of N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromo-propionic acid methyl ester, demonstrating the formation of the methyl ester as part of the ring-forming step. chemicalbook.com

Development of Novel Reaction Conditions and Catalytic Approaches for Efficient Synthesis

Recent advancements in synthetic chemistry have provided novel and more efficient ways to construct and functionalize the piperazine scaffold, often with a focus on "green" chemistry principles. benthamdirect.comeurekaselect.com

Palladium-catalyzed cross-coupling reactions are at the forefront of these developments. Methodologies have been established for the rapid synthesis of N-arylpiperazines under aerobic and even solvent-free conditions, using piperazine itself as the solvent. organic-chemistry.org These reactions can achieve yields up to 97% in as little as 10 minutes, offering a cost-effective and environmentally friendly alternative to traditional methods that require harsh conditions and expensive reagents. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazine rings under mild conditions. mdpi.comorganic-chemistry.org Using visible light and an appropriate photocatalyst, direct C-H arylation and vinylation of N-Boc piperazine can be achieved. mdpi.com Further developments include the Silicon Amine Protocol (SLAP) and Carbon-yl-Linked Amine Protocol (CLAP), which use silicon- or amino acid-derived radical precursors, avoiding the use of toxic tin reagents and allowing for reactions under catalytic conditions. mdpi.com

Direct α-C–H lithiation is another strategy for introducing substituents onto the piperazine ring. While challenging due to the second nitrogen atom, protocols have been developed using sec-butyllithium (B1581126) (sec-BuLi) to generate an α-lithiated intermediate that can be trapped with various electrophiles. nih.gov Diamine-free procedures have made this process more amenable to larger-scale synthesis by allowing for higher reaction temperatures. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields Across Different Protocols

For the core synthesis of substituted piperazines, older methods often provided modest yields. For example, the Raney nickel-catalyzed cyclization of N-(2-hydroxypropyl)-ethenediamine to form 2-methylpiperazine (B152721) gives a 52% yield, while the synthesis of 2-phenylpiperazine (B1584378) under similar conditions yields only 32%. sci-hub.se

In contrast, modern catalytic methods often show superior efficiency. The Pd-catalyzed synthesis of N-arylpiperazines can reach yields as high as 97%. organic-chemistry.org The synthesis of piperazinyl amides, which involves coupling reactions, has been optimized to achieve yields of 80-81% using activators like EDCl/HOBt or by preparing an acyl chloride intermediate. nih.gov

The table below compares the yields of dihydrofuran-piperazine compounds synthesized via Mn(OAc)₃ mediated radical cyclization, illustrating how the nature of the substituent on the piperazine nitrogen affects reaction efficiency.

Table 2: Comparative Yields of Dihydrofuran-Piperazine Derivatives

Data sourced from PMC article on the synthesis of piperazine-substituted dihydrofuran derivatives. nih.gov

The data clearly shows that methacryloyl-substituted piperazines give significantly higher yields (64-81%) compared to their allyl-substituted counterparts (20-32%) in this specific cyclization reaction. nih.gov This highlights the critical role that substrate electronics and sterics play in the efficiency of a given protocol. Ultimately, the choice of synthetic route depends on a balance between achieving a high yield and the practical considerations of reagent availability, cost, and operational simplicity.

Characterization and Analytical Techniques in Methyl 1 Acetylpiperazine 2 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 1-acetylpiperazine-2-carboxylate. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

Detailed research into acyl-functionalized piperazines reveals complexities in their NMR spectra due to specific conformational behaviors. nih.gov The rotation around the N-C amide bond is restricted because of its partial double-bond character, leading to the potential for syn and anti rotational isomers (rotamers). nih.gov Furthermore, the piperazine (B1678402) ring itself undergoes chair-to-chair interconversion. nih.gov At room temperature, these dynamic processes may cause broadening of the NMR signals. However, at lower temperatures, the interconversion can slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. nih.gov

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the ester methyl protons, and the protons of the piperazine ring. The piperazine protons would appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The ¹³C NMR would similarly show separate resonances for the methyl carbons, the piperazine ring carbons, and the two carbonyl carbons (amide and ester).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Acetyl Methyl (CH₃-C=O) | ~2.1 | ~21.0 |

| Ester Methyl (O-CH₃) | ~3.7 | ~52.5 |

| Piperazine Ring Protons | 2.8 - 4.5 (complex multiplets) | 40.0 - 55.0 |

| C-2 (CH-COOCH₃) | Multiplet within piperazine region | ~58.0 |

| Amide Carbonyl (N-C=O) | - | ~169.0 |

| Ester Carbonyl (O-C=O) | - | ~171.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

Studies on the parent structure, 1-acetylpiperazine (B87704), have provided detailed assignments of its vibrational modes using both experimental measurements and density functional theory (DFT) calculations. nih.gov For this compound, the spectra are dominated by strong absorptions corresponding to the two carbonyl groups. The amide C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. Other key vibrations include C-H stretching of the methyl and methylene (B1212753) groups, and various C-N and C-O stretching and bending modes that characterize the piperazine ring and ester functionality. nih.govmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl & Piperazine CH₂ |

| C=O Stretch (Amide) | 1630 - 1660 | Acetyl Group |

| C=O Stretch (Ester) | 1735 - 1750 | Carboxylate Group |

| C-N Stretch | 1150 - 1250 | Piperazine Ring |

| C-O Stretch (Ester) | 1000 - 1300 | Carboxylate Group |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₈H₁₄N₂O₃), the molecular weight is 186.21 g/mol . In electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 187.11.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. miamioh.edu Common fragmentation pathways for this molecule would include the neutral loss of the methoxy (B1213986) group (-31 Da), loss of the entire methoxycarbonyl group (-59 Da), or cleavage of the acetyl group (-43 Da). Further fragmentation of the piperazine ring would also be expected. libretexts.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | [C₈H₁₅N₂O₃]⁺ | 187.10773 | 141.4 |

| [M+Na]⁺ | [C₈H₁₄N₂O₃Na]⁺ | 209.08967 | 146.9 |

| [M+K]⁺ | [C₈H₁₄N₂O₃K]⁺ | 225.06361 | 146.1 |

| [M-H]⁻ | [C₈H₁₃N₂O₃]⁻ | 185.09317 | 140.3 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods (HPLC, LC-MS, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of non-volatile compounds like this one. sigmaaldrich.comsigmaaldrich.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥95% are commonly reported for commercial standards. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This hyphenated technique is particularly useful for identifying impurities in a sample by providing molecular weight information for each separated component. researchgate.net

Gas Chromatography (GC) can also be used, although it is more suitable for volatile compounds. For a molecule like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.netsigmaaldrich.com

X-ray Crystallography for Three-Dimensional Structural Confirmation

While NMR provides the connectivity of atoms, X-ray crystallography on a suitable single crystal offers the definitive, three-dimensional structure of the molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

For piperazine-containing compounds, X-ray analysis typically confirms that the piperazine ring adopts a stable chair conformation. nih.gov In the case of this compound, the acetyl and methyl carboxylate substituents would be expected to occupy equatorial positions to minimize steric hindrance. The analysis would also reveal the planarity of the amide and ester functional groups and detail the intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. mdpi.comresearchgate.net

Table 4: Expected Crystallographic Parameters for this compound Parameters are hypothetical, based on typical values for similar heterocyclic compounds. researchgate.netresearchgate.net

| Parameter | Expected Value / Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperazine Conformation | Chair |

| Substituent Positions | Equatorial |

| N-C (Amide) Bond Length | ~1.34 Å |

| C=O (Amide) Bond Length | ~1.23 Å |

| C-O (Ester) Bond Length | ~1.33 Å (C-O), ~1.45 Å (O-CH₃) |

| C=O (Ester) Bond Length | ~1.21 Å |

Derivatization Strategies and Medicinal Chemistry Applications of the Methyl 1 Acetylpiperazine 2 Carboxylate Scaffold

Systematic Modification of the Acetyl Group for Enhanced Bioactivity

The N-acetyl group on the piperazine (B1678402) ring is a critical site for modification to explore structure-activity relationships (SAR). Altering this group can influence the compound's steric and electronic properties, as well as its metabolic stability and interaction with biological targets.

One common strategy is the bioisosteric replacement of the acetyl group. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's biological activity or pharmacokinetic profile. eurekaselect.comyoutube.com For instance, replacing the acetyl group with other acyl moieties (e.g., propionyl, butyryl) or with aromatic acyl groups (e.g., benzoyl) can probe the size and nature of the binding pocket.

Furthermore, the acetyl group can be replaced with non-classical bioisosteres such as sulfonyl groups (e.g., methanesulfonyl, benzenesulfonyl) or carbamate (B1207046) functionalities. chemhume.co.uk These modifications can introduce different hydrogen bonding patterns and alter the compound's polarity, potentially leading to enhanced target engagement or improved cell permeability.

In a study on piperazine-based anticancer agents, it was found that N-acyl derivatives with different substituents on the aryl amide function showed varying cytotoxic activity against breast cancer cell lines. researchgate.net This highlights the importance of the N-acyl group in modulating the biological activity of piperazine-containing compounds.

Table 1: Examples of Acetyl Group Modifications and Their Potential Impact

| Modification | Potential Impact on Bioactivity |

| Aliphatic Acyl Chains | Probing steric tolerance in the binding pocket. |

| Aromatic Acyl Groups | Introducing potential for π-π stacking interactions. |

| Sulfonyl Groups | Altering hydrogen bonding capacity and polarity. |

| Carbamates | Modulating metabolic stability and hydrogen bonding. |

Transformations of the Carboxylate Ester Functionality (e.g., Amidation, Hydrolysis, Reduction)

The methyl carboxylate at the C-2 position is another key handle for derivatization, allowing for a range of chemical transformations to generate new analogues with diverse properties.

Amidation: The ester can be readily converted to an amide by reaction with a primary or secondary amine. This transformation is particularly valuable in medicinal chemistry as it allows for the introduction of a wide variety of substituents, enabling the exploration of a large chemical space. nih.gov The resulting amides can form additional hydrogen bonds with target proteins, potentially increasing binding affinity. For example, the synthesis of piperazine amides has been shown to yield compounds with desirable physicochemical and drug-like properties for conditions like Chagas disease. google.com

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions. youtube.comchemhume.co.uk This introduces a negatively charged group at physiological pH, which can be beneficial for interacting with positively charged residues in a binding site or for improving aqueous solubility. The resulting carboxylic acid can also serve as a precursor for further derivatization, such as the formation of more complex amides or esters.

Reduction: The carboxylate ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. chemistryguru.com.sg This transformation removes the planarity of the ester group and introduces a new hydrogen bond donor. The resulting (piperazin-2-yl)methanol derivatives can exhibit different pharmacological profiles. For instance, chiral (piperazin-2-yl)methanols have been synthesized and shown to have affinity for sigma receptors. nih.gov

Table 2: Transformations of the Carboxylate Ester and Their Applications

| Transformation | Reagents | Resulting Functional Group | Potential Application |

| Amidation | Primary/Secondary Amine | Amide | Introduce diverse substituents, enhance hydrogen bonding. |

| Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid | Improve solubility, introduce negative charge. |

| Reduction | LiAlH4 | Primary Alcohol | Introduce hydrogen bond donor, alter stereochemistry. |

Regioselective Substitutions on the Piperazine Ring and Their Synthetic Implications

The piperazine ring itself offers opportunities for regioselective substitution, primarily at the N-4 position, which is a secondary amine. This position is nucleophilic and can be readily functionalized through various reactions.

N-Alkylation: The N-4 nitrogen can be alkylated using a variety of alkyl halides or through reductive amination. researchgate.netebi.ac.ukacademie-sciences.fr This allows for the introduction of different alkyl or arylalkyl groups, which can modulate the compound's lipophilicity and steric bulk, influencing its pharmacokinetic properties and target interactions. The synthesis of N-alkyl piperazine derivatives has been explored for developing new antimicrobial agents. nih.gov

N-Arylation: The introduction of an aryl group at the N-4 position can be achieved through methods like the Buchwald-Hartwig amination or copper-catalyzed N-arylation reactions. nih.govresearchgate.net N-arylpiperazines are a well-known class of compounds with a broad range of biological activities, including applications in oncology and neuroscience. researchgate.netnih.gov The nature and substitution pattern of the aryl ring can have a profound impact on the pharmacological profile of the molecule.

The regioselective functionalization of the piperazine ring is a powerful strategy to fine-tune the properties of the molecule and to develop analogues with improved potency and selectivity. researchgate.netrsc.orgdicp.ac.cn

Table 3: Regioselective Substitutions on the Piperazine Ring

| Reaction | Position of Substitution | Introduced Group | Impact on Properties |

| N-Alkylation | N-4 | Alkyl, Arylalkyl | Modulates lipophilicity and steric bulk. |

| N-Arylation | N-4 | Aryl, Heteroaryl | Introduces aromatic interactions, broadens pharmacological profile. |

Conjugation and Hybridization Approaches Utilizing the Methyl 1-acetylpiperazine-2-carboxylate Moiety

The this compound scaffold can be used as a versatile linker or building block in the design of hybrid molecules and bioconjugates. The functional groups on the piperazine ring allow for its covalent attachment to other pharmacophores or biomolecules.

Hybrid Molecules: The piperazine moiety can be linked to other biologically active scaffolds to create hybrid compounds with dual or enhanced activity. For example, piperazine derivatives have been conjugated with natural products like vindoline (B23647) to create potent anticancer agents. nih.gov The piperazine ring often serves to improve the physicochemical properties of the parent molecule, such as solubility and bioavailability. nih.gov

Bioconjugation: The carboxylic acid functionality, obtained after hydrolysis of the methyl ester, can be activated and coupled to the amino groups of peptides or proteins. This approach can be used to develop targeted drug delivery systems or to create novel peptide-based therapeutics. The presence of amino acid building blocks is common in drugs targeting proteases, particularly in antiviral therapy. researchgate.net

The ability to conjugate the piperazine scaffold to other molecules opens up a wide range of possibilities for creating novel therapeutic agents with tailored properties.

Utilization as a Key Chiral Building Block in Asymmetric Synthesis

This compound possesses a chiral center at the C-2 position. The enantiomerically pure forms of piperazine-2-carboxylic acid and its derivatives are valuable chiral building blocks in asymmetric synthesis. nih.govresearchgate.net The use of a single enantiomer is often crucial for therapeutic efficacy and safety, as different enantiomers can have different pharmacological and toxicological profiles. nih.gov

The chiral pool approach, which utilizes readily available chiral molecules from nature, is a common strategy in asymmetric synthesis. rsc.org Enantiomerically pure (S)-piperazine-2-carboxylic acid can be obtained through methods like enzymatic resolution of its corresponding methyl ester. researchgate.net This chiral synthon can then be used in the synthesis of complex and stereochemically defined molecules.

For instance, chiral piperazine derivatives are key intermediates in the synthesis of various approved drugs. nih.gov The asymmetric synthesis of carbon-substituted piperazines is an active area of research aimed at exploring new chemical space for drug discovery. rsc.org The development of efficient methods for the synthesis of enantiopure piperazine derivatives is therefore of great importance for the pharmaceutical industry. nih.gov

Table 4: Chiral Piperazine Derivatives in Asymmetric Synthesis

| Chiral Building Block | Method of Preparation | Application |

| (S)-Piperazine-2-carboxylic acid | Enzymatic resolution | Synthesis of chiral drugs and complex molecules. |

| (R)-Piperazine-2-carboxylic acid | Resolution or asymmetric synthesis | Access to the opposite enantiomer for SAR studies. |

Exploration of Biological Activities and Pharmacological Profiles of Methyl 1 Acetylpiperazine 2 Carboxylate Derivatives

Anti-Cancer and Anti-Proliferative Efficacy Studies

The quest for novel anti-cancer agents has led researchers to investigate a wide array of synthetic compounds, with piperazine (B1678402) derivatives showing significant promise. Their efficacy is often attributed to the ability to interact with various biological targets crucial for cancer cell proliferation and survival.

Targeting Key Oncogenic Pathways (e.g., NF-κB, Hsp90-Cdc37, PARP-1, Protein Kinases)

Derivatives of the piperazine class have been shown to exert their anti-cancer effects by modulating key oncogenic pathways. For instance, certain 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been evaluated as potential PARP-1 inhibitors, a key enzyme in DNA repair that is a target in cancer therapy. researchgate.net Indole derivatives, a class of compounds that can incorporate piperazine moieties, are known to induce apoptosis through the inhibition of poly(ADP-ribose) polymerase 1 (PARP) and other protein kinases. unimi.it

The Hsp90-Cdc37 protein-protein interaction is another critical target in cancer therapy, as it is essential for the stability and function of numerous oncogenic kinases. nih.gov Disrupting this interaction is a selective strategy for targeting these kinases. While direct studies on Methyl 1-acetylpiperazine-2-carboxylate derivatives are limited, the broader class of piperazine-containing compounds has been investigated for this purpose.

Furthermore, some piperazine derivatives have shown the ability to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov This inhibition leads to DNA damage and ultimately apoptosis.

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

Numerous studies have demonstrated the in vitro cytotoxicity of piperazine derivatives against various cancer cell lines. For example, piperazin-2-one-based structures have been evaluated for their cytotoxic activity against a panel of cancer cell lines, including HUH7 and AKH12. nih.gov In one study, a lactam containing a trifluoromethyl group, a piperazine-based compound, showed significant reduction in cell viability. nih.gov

Piperazine derivatives have been shown to induce apoptosis through various mechanisms. Some derivatives induce apoptosis associated with increased caspase 3/7 activity. nih.gov Others, such as certain 1-phenylpiperazine (B188723) clubbed with 2-azetidione derivatives, induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov

Below is a table summarizing the cytotoxic activity of some piperazine derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity | Reference |

| Piperazin-2-one derivatives | HUH7, AKH12 | Reduced cell viability | nih.gov |

| 1-Phenylpiperazine clubbed with 2-azetidione derivatives | HeLa | Apoptosis induction | nih.gov |

| 4-Acyl-2-substituted piperazine urea (B33335) derivatives | MCF7 | Cytotoxic activity | unimi.it |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | Various | Cytotoxic activity | nih.gov |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives | BT-474, HeLa, MCF-7, NCI-H460 | Cytotoxic activity | nih.gov |

| Piperazinyl thiourea (B124793) derivatives | HCT116+ch3 | Cytotoxicity, Apoptosis induction | nih.gov |

Anti-Microbial and Anti-Infective Investigations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.

Antibacterial Spectrum and Mechanisms of Action (e.g., Mycobacterium tuberculosis, Pseudomonas aeruginosa)

Piperazine derivatives have demonstrated notable activity against a range of bacteria. For instance, novel piperazine derivatives have been synthesized and shown to possess antimicrobial activity against Pseudomonas aeruginosa. nih.govresearchgate.net Some piperazine-based polymers have also exhibited significant antimicrobial activity against E. coli and S. aureus. nih.gov

In the context of tuberculosis, a pyridine (B92270) carboxamide derivative, MMV687254, has been identified as a promising hit with specific activity against Mycobacterium tuberculosis. rsc.org While not a direct derivative of this compound, this highlights the potential of related scaffolds. Another study on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, which can be synthesized with piperazine moieties, also showed high antimycobacterial activity against M. tuberculosis. unipi.it

The following table summarizes the antibacterial activity of selected piperazine derivatives.

| Compound Class | Bacterial Strain | Activity | Reference |

| Novel piperazine derivatives | Pseudomonas aeruginosa | Antimicrobial activity | nih.govresearchgate.net |

| Piperazine-based polymers | E. coli, S. aureus | Antimicrobial activity | nih.gov |

| Pyridine carboxamide derivative (MMV687254) | Mycobacterium tuberculosis | Bacteriostatic/Bactericidal | rsc.org |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives | Mycobacterium tuberculosis | High antimycobacterial activity | unipi.it |

| Piperazine derivatives containing imidazole (B134444) moiety | Pseudomonas aeruginosa | Antibacterial activity | researchgate.net |

Antifungal and Antiparasitic Potential

The antifungal potential of piperazine derivatives has also been explored. For example, some novel piperazine derivatives have shown activity against the fungus Candida albicans. nih.govresearchgate.net Multifunctionalized piperazine polymers have also demonstrated efficient activity against Candida albicans. nih.gov Furthermore, piperazine derivatives containing an imidazole moiety have been reported to possess better antifungal activity compared to those with a triazole moiety. researchgate.net

While the antiparasitic potential of this compound derivatives is not extensively documented in the provided search results, the parent compound piperazine has a long history of use as an anthelmintic agent.

Anti-Inflammatory and Analgesic Research

Piperazine derivatives are attractive candidates for the development of new analgesic and anti-inflammatory drugs. nih.gov Several studies have investigated the potential of this class of compounds to alleviate pain and inflammation.

A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov Another compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also showed dose-dependent anti-nociceptive and anti-inflammatory activities. nih.gov

Furthermore, a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety exhibited potent anti-inflammatory activities, with some compounds showing efficacy comparable to or even higher than that of aspirin (B1665792) and indomethacin. nih.govresearchgate.net These compounds were found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.net N-phenyl piperazine derivatives have also been evaluated for their anti-inflammatory potential, with some compounds showing significant dose-dependent effects. biomedpharmajournal.org

The table below presents data on the anti-inflammatory activity of some piperazine derivatives.

| Compound | Model | Activity | Reference |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin test, Carrageenan-induced paw edema | Reduced licking time, Reduced edema | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing, Carrageenan-induced paw edema | Decreased writhing, Reduced edema | nih.gov |

| Methyl salicylate derivatives with piperazine moiety (M15, M16) | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin | nih.govresearchgate.net |

| N-phenyl Piperazine derivatives (P6, P7, P22) | In vitro anti-inflammatory assay | Dose-dependent anti-inflammatory response | biomedpharmajournal.org |

| Novel piperazine derivatives (PD-1, PD-2) | Inhibition of nitrite (B80452) production and TNF-α generation | Noteworthy anti-inflammatory activity | nih.gov |

Central Nervous System (CNS) Activities and Receptor Modulation

Derivatives of the piperazine-2-carboxylate core have demonstrated significant modulation of various CNS receptors, highlighting their potential as neuropharmacological agents. nih.govresearchgate.net The nature of the substituents on the piperazine ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes. nih.govnih.gov

Research into N1-substituted piperazine-2,3-dicarboxylic acid derivatives has revealed their activity as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor, an ionotropic glutamate (B1630785) receptor, is integral to synaptic transmission in the CNS. nih.gov Antagonists of this receptor are of interest for their potential in treating a range of neurological disorders, including epilepsy and chronic pain. nih.gov Studies have shown that introducing bulky hydrophobic residues at the N1 position of piperazine-2,3-dicarboxylic acid can alter the selectivity towards different NR2 subunits of the NMDA receptor. For instance, a phenanthrenyl-2-carbonyl analogue exhibited a more than 60-fold higher affinity for NR2C and NR2D subunits and displayed 3-5-fold selectivity for these over NR2A and NR2B subunits. nih.gov Similarly, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors, another class of ionotropic glutamate receptors. nih.gov

Furthermore, piperazine derivatives have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov The histamine H3 receptor is a key neuromodulatory receptor in the CNS, regulating the release of several neurotransmitters. nih.gov The sigma-1 receptor is also involved in modulating multiple neurotransmitter systems. nih.gov Structure-activity relationship studies have indicated that while the piperidine (B6355638) moiety is often considered a critical structural element for dual H3/σ1 receptor activity, piperazine derivatives also exhibit significant interactions. For example, in a series of related compounds, the replacement of a piperidine ring with a piperazine did not drastically affect the affinity for the H3 receptor. nih.gov Notably, an acetyl group in the lipophilic part of some piperazine derivatives has been a feature of compounds with strong interaction with the σ1R. nih.gov

The tables below summarize the CNS activities of selected piperazine-2-carboxylate derivatives.

Table 1: CNS Receptor Modulation by Piperazine-2,3-dicarboxylic Acid Derivatives

| Compound | Target Receptor | Activity | Selectivity Profile | Reference |

|---|---|---|---|---|

| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | NMDA Receptor | Competitive Antagonist | Improved relative affinity for NR2C and NR2D vs NR2A and NR2B | nih.gov |

| Phenanthrenyl-2-carbonyl analogue of piperazine-2,3-dicarboxylic acid | NMDA Receptor | Competitive Antagonist | >60-fold higher affinity for NR2C and NR2D; 3-5-fold selectivity for NR2C/NR2D vs NR2A/NR2B | nih.gov |

| Phenanthrenyl-3-carbonyl analogue of piperazine-2,3-dicarboxylic acid | NMDA Receptor | Competitive Antagonist | 5- and 7-fold selectivity for NR2D vs NR2A and NR2B | nih.gov |

Table 2: Histamine H3 and Sigma-1 Receptor Antagonism by Piperazine Derivatives

| Compound Feature | Target Receptor | Activity | Key Structural Observation | Reference |

|---|---|---|---|---|

| Piperazine derivative with acetyl group | σ1R | Antagonist | Acetyl group in the lipophilic part contributes to interaction. | nih.gov |

Other Pharmacological Potentials (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

Beyond their effects on CNS receptors, derivatives of this compound have been explored for their potential to inhibit various enzymes and interact with other receptor systems.

A notable area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of Alzheimer's disease. nih.gov A study on 1,4-disubstituted piperazine-2-carboxylic acid derivatives revealed their potential as cholinesterase inhibitors. nih.gov The free carboxylic acid series demonstrated enhanced selectivity for AChE, while hydroxamic acid and carboxamide congeners were more potent and selective inhibitors of BChE. nih.gov Specifically, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid showed exceptionally promising inhibitory activity against the BChE enzyme. nih.gov This suggests that modifications at both the N1 and N4 positions, as well as the C2 carboxylate group, are critical for potent and selective cholinesterase inhibition.

Piperazine derivatives have also been identified as inhibitors of other enzymes, such as acetyl-CoA carboxylase (ACC). ACC is a rate-limiting enzyme in lipid synthesis and a target for the treatment of metabolic disorders. nih.gov Research on piperazine oxadiazole derivatives led to the development of potent ACC inhibitors. nih.gov

The tables below provide a summary of the enzyme inhibitory activities of relevant piperazine derivatives.

Table 3: Cholinesterase Inhibition by Piperazine-2-carboxylic Acid Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives (free carboxylic acid series) | AChE | Enhanced selectivity for AChE. | nih.gov |

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives (hydroxamic acids and carboxamides) | BChE | Potent and selective inhibitors of BChE. | nih.gov |

Table 4: Other Enzyme Inhibition by Piperazine Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area of Interest | Reference |

|---|

Structure Activity Relationship Sar Investigations of Methyl 1 Acetylpiperazine 2 Carboxylate Analogues

Elucidation of Key Pharmacophoric Features for Target Interaction

The pharmacophoric features of a molecule define the essential spatial arrangement of atoms or groups necessary for biological activity. For analogues of Methyl 1-acetylpiperazine-2-carboxylate, the key pharmacophoric elements are centered around the piperazine (B1678402) core.

The piperazine scaffold itself is a critical pharmacophoric element, often used to orient other functional groups in the correct three-dimensional space to interact with a biological target. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, are key interaction points. The N-1 nitrogen, acylated in the parent compound, can act as a hydrogen bond acceptor. nih.govtandfonline.com The N-4 nitrogen is often a basic amine that can be protonated at physiological pH, forming ionic interactions or hydrogen bonds, which can enhance water solubility and bioavailability. nih.govtandfonline.com

The ester group at the C-2 position, specifically the methyl carboxylate, introduces another potential hydrogen bond acceptor site and a point for metabolic hydrolysis. The stereochemistry at this C-2 position is a crucial pharmacophoric feature, as the spatial orientation of the carboxylate group will determine its ability to interact with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds based on the available SAR data.

A typical QSAR study on this scaffold would involve generating a dataset of analogues with known biological activities (e.g., IC₅₀ values). For each analogue, a set of molecular descriptors would be calculated, representing various physicochemical properties such as:

Electronic properties: Hammett constants (σ), partial charges, dipole moments (reflecting the influence of substituents like those on a phenyl ring).

Steric properties: Molar refractivity (MR), Taft steric parameters (Es), van der Waals radii (describing the size and shape of substituents).

Hydrophobic properties: Partition coefficient (logP) or distribution coefficient (logD) (quantifying the lipophilicity of the molecule).

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the observed biological activity. Such a model could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For instance, based on SAR findings that electron-withdrawing groups enhance activity in some series nih.gov, a QSAR model might find a positive correlation between activity and a descriptor like the Hammett constant σ.

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological potency and selectivity of piperazine-based compounds are highly sensitive to the nature and position of substituents on the piperazine ring and any appended moieties.

Studies on various piperazine derivatives have revealed clear SAR trends:

Substituents on N-1 and N-4: In a series of combretastatin-A4 conjugates with anticancer activity, the potency was found to follow the general trend: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov This indicates that an aromatic substituent directly on the piperazine nitrogen can be more favorable than an acetyl or benzyl (B1604629) group in this specific context.

Substituents on appended rings: For some antitumor piperazine-based berberine (B55584) analogues, the introduction of electron-withdrawing substituents like chloro- or fluoro- groups on a linked benzene (B151609) ring was found to enhance activity. nih.gov Conversely, in a series of potential antidepressants, the activity order for benzyl-substituted compounds was H > p-CF₃ > p-Cl > p-F, p-CH₃, suggesting that electron-withdrawing groups were detrimental in that case. tandfonline.com

Substituents on the piperazine ring carbons (e.g., C-2): In the development of HIV-1 RNase H inhibitors, introducing hydrophobic side chains at the C-2 position of the piperazine ring was found to be favorable for potent inhibitory activity. csic.es The activity was superior when the substituent was at position 2 compared to position 3. csic.es

Alkyl chain length: For certain histamine (B1213489) H₃ receptor ligands, extending the length of an alkyl chain linker decreased affinity. nih.gov In another study on potential antidepressants, activity increased as an alkyl chain substituent was lengthened from C₄ to C₆, but then decreased as it was further lengthened to C₉. tandfonline.com

These findings are summarized in the table below.

| Compound Series | Target/Activity | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |

|---|---|---|---|---|

| Combretastatin-A4 conjugates | Anticancer | N-phenylpiperazine | N-benzylpiperazine | nih.gov |

| Berberine analogues | Antitumor | Electron-withdrawing groups (Cl, F) on linked benzene | - | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one derivatives | Antidepressant | Unsubstituted benzyl (H); C6 alkyl chain | p-CF₃, p-Cl, p-F, p-CH₃ on benzyl; C4 or C9 alkyl chains | tandfonline.com |

| Galloyl derivatives | HIV-1 RNase H Inhibition | Hydrophobic side chains at C-2 of piperazine | Substituents at C-3 (less active than C-2) | csic.es |

| tert-butylphenoxyalkyl piperazines | Histamine H₃ Receptor Affinity | Shorter alkyl linkers | Elongation of the alkyl linker | nih.gov |

Conformational Analysis and its Impact on Biological Activity

The piperazine ring is not planar and typically adopts a flexible chair conformation. The specific conformation, and the orientation of its substituents (axial vs. equatorial), can have a profound impact on biological activity by controlling how the molecule fits into its target's binding site.

For this compound, the substituents at the N-1 and C-2 positions influence the conformational equilibrium of the ring. The bulky acetyl group at N-1 and the methyl carboxylate group at C-2 will preferentially occupy equatorial positions to minimize steric hindrance. This conformational preference dictates the three-dimensional presentation of the pharmacophoric groups.

The importance of conformation is highlighted in the design of HIV-1 RNase H inhibitors, where creating a "double-winged" conformation through substitution was a key strategy. csic.es This implies that achieving a specific three-dimensional shape is critical for activity. The ability of the piperazine ring to act as a rigid scaffold to hold functional groups in a precise spatial arrangement is one of its most valuable features in drug design. nih.gov Computational modeling and techniques like NMR spectroscopy are often used to determine the preferred conformations of piperazine analogues and correlate them with their biological activities.

Stereochemistry and Enantiomeric Effects on Pharmacological Profiles

The substitution at the C-2 position of the piperazine ring in this compound creates a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 1-acetylpiperazine-2-carboxylate and (S)-Methyl 1-acetylpiperazine-2-carboxylate.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The synthesis of enantiomerically pure piperazine derivatives is an active area of research, often starting from chiral precursors like α-amino acids. thieme-connect.com In the synthesis of galloyl-based HIV-1 inhibitors, (S)-methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate was used as a key starting material, indicating the stereochemistry at this position was critical for the intended biological outcome. csic.es Studies on other chiral piperazine derivatives have also shown that enantiomers can have distinct pharmacological properties. acs.orgacs.org Therefore, for any therapeutic application, it would be essential to separate and evaluate the individual enantiomers of this compound analogues to identify the eutomer (the more active enantiomer) and understand its specific interactions with the target.

Computational Chemistry and Molecular Modeling for Methyl 1 Acetylpiperazine 2 Carboxylate Research

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial for understanding the structural basis of a ligand's biological activity. For Methyl 1-acetylpiperazine-2-carboxylate, docking simulations can elucidate how it fits into the active site of a target enzyme or receptor, revealing key interactions that stabilize the complex.

In studies involving similar piperazine-2-carboxylic acid derivatives, molecular docking has been successfully used to predict binding modes within enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in Alzheimer's disease research. nih.gov These simulations show that the piperazine (B1678402) core and its substituents can form a network of hydrogen bonds, hydrophobic interactions, and ionic interactions with amino acid residues in both the catalytic and peripheral anionic sites of these enzymes. nih.gov

A hypothetical docking study of this compound against a target like BChE would aim to identify its binding affinity (docking score) and the specific interactions driving the binding. The acetyl group, methyl ester, and piperazine nitrogens could all serve as potential hydrogen bond acceptors or donors, while the carbon backbone contributes to hydrophobic interactions. The results are typically presented in a table summarizing the binding energy and the residues involved.

Table 1: Example of Molecular Docking Results for a Ligand-Receptor Complex

| Parameter | Description | Example Value | Interacting Residues (Hypothetical) |

|---|---|---|---|

| Binding Affinity | The predicted free energy of binding, typically in kcal/mol. More negative values indicate stronger binding. | -7.5 kcal/mol | - |

| Hydrogen Bonds | Key stabilizing interactions where a hydrogen atom is shared between two electronegative atoms. | 3 | TYR-128, GLY-117, SER-198 |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | 5 | TRP-82, PHE-329, TRP-231 |

| RMSD | Root Mean Square Deviation from a known reference pose, indicating the reliability of the docking protocol. Values < 2.0 Å are generally considered reliable. nih.gov | 1.2 Å | - |

This table is illustrative and shows the type of data generated from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. These methods can predict a wide range of characteristics for this compound, including its geometry, charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the distribution of electrostatic potential on the molecule's surface can indicate regions that are likely to engage in electrostatic interactions or form hydrogen bonds. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability.

Research on other disubstituted piperazines has utilized quantum chemical methods to calculate properties like pKa and carbamate (B1207046) stability, which are crucial for applications such as carbon dioxide capture. wur.nl These studies demonstrate that substitutions on the piperazine ring significantly influence its electronic properties and reactivity. wur.nl Similar calculations for this compound would provide a detailed understanding of its intrinsic chemical nature. Additionally, infrared and Raman spectra of related compounds like 1-acetylpiperazine (B87704) have been analyzed, which can be correlated with quantum chemical predictions. chemicalbook.com

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | The charge distribution on the molecular surface. | Predicts sites for non-covalent interactions. |

This table outlines key properties that can be determined for this compound using quantum chemical methods.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For this compound, an MD simulation can be used to assess the stability of its docked pose within a receptor's binding site. nih.gov

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand measures how much it deviates from its initial docked pose, with a stable value indicating a stable binding mode. nih.gov The RMSF of the protein residues highlights which parts of the protein are flexible and which are rigid upon ligand binding. Studies on related piperazine derivatives have used MD simulations to confirm that the ligand-protein complexes are stable, with key hydrogen bonding and hydrophobic interactions being preserved throughout the simulation. nih.gov

Table 3: Insights from Molecular Dynamics Simulations

| Analysis Type | Metric | Interpretation |

|---|---|---|

| Complex Stability | RMSD of Ligand | A low and stable RMSD value over time suggests the binding pose is stable. |

| Protein Flexibility | RMSF of Protein Residues | High RMSF values indicate flexible regions; low values indicate stable regions, often those involved in binding. |

| Interaction Analysis | Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present, indicating its strength and stability. |

| Conformational Analysis | Ligand Conformation | Reveals the different shapes (conformations) the ligand adopts while in the binding site. |

Virtual Screening and De Novo Design Strategies for Novel Analogues

Computational chemistry is not only for analyzing existing molecules but also for discovering new ones. Virtual screening and de novo design are two powerful strategies for identifying novel analogues based on a lead compound like this compound.

Virtual Screening involves searching large digital libraries, which can contain millions or even billions of compounds, to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov If this compound is found to be active, its structure can be used as a query in a similarity search to find commercially available compounds with similar features. nih.gov Alternatively, a large library can be docked into the same target receptor, and the top-scoring hits can be selected for further investigation. This high-throughput approach rapidly narrows down a vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch or by modifying an existing scaffold. Using the binding mode of this compound as a starting point, algorithms can suggest modifications to improve binding affinity or other properties. For example, software could suggest replacing the acetyl group or methyl ester with other functional groups that can form additional favorable interactions with the target receptor, leading to the design of a completely new and potentially more potent analogue.

Table 4: A Typical Virtual Screening Workflow

| Step | Action | Purpose |

|---|---|---|

| 1. Library Preparation | Collect and filter large compound databases (e.g., Enamine REAL database). nih.gov | Prepare a diverse set of molecules for screening. |

| 2. Receptor Preparation | Define the binding site of the target protein. | Create the target for the docking calculations. |

| 3. High-Throughput Docking | Dock all compounds in the library into the receptor site using fast algorithms. | Quickly identify a large set of potential binders. |

| 4. Hit Filtering & Refinement | Filter hits based on docking scores, binding modes, and predicted ADMET properties. nih.gov | Select the most promising candidates and reduce false positives. |

| 5. High-Precision Docking | Re-dock the shortlisted hits using more accurate (and slower) docking protocols. | Refine the binding poses and scores of the best candidates. |

| 6. Visual Inspection & Selection | Manually inspect the top-scoring poses to ensure key interactions are present. | Select a final, small set of compounds for purchase and experimental validation. nih.gov |

Future Perspectives and Translational Research Opportunities

Rational Design and Synthesis of Next-Generation Therapeutics Based on the Scaffold

The structure of Methyl 1-acetylpiperazine-2-carboxylate offers several avenues for rational drug design. The piperazine (B1678402) core is a six-membered ring containing two nitrogen atoms, which can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. tandfonline.comnih.gov The presence of an acetyl group on one nitrogen and a methyl carboxylate group on a carbon atom provides distinct handles for synthetic modification.

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics, often by interacting with monoamine pathways. researchgate.netnih.gov Derivatives can be designed to target a variety of receptors, such as dopamine, serotonin, and histamine (B1213489) receptors. Furthermore, the introduction of the piperazine ring has been shown to improve the water solubility and oral bioavailability of drug candidates. nih.govacs.org

The synthesis of derivatives from the this compound scaffold could involve several strategies. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives. nih.gov The acetyl group could potentially be removed to allow for further functionalization of the second nitrogen atom of the piperazine ring. These modifications would allow for the exploration of a wide range of chemical space and the optimization of activity against specific biological targets.

Advanced Preclinical Evaluation and In Vivo Efficacy Studies

Given the prevalence of the piperazine scaffold in CNS-active drugs, it is plausible that derivatives of this compound could exhibit similar activities. nih.gov Preclinical evaluation of newly synthesized derivatives would be a critical step in validating their therapeutic potential. Initial in vitro screening could assess their binding affinity for a panel of CNS receptors.

Following promising in vitro results, in vivo efficacy studies in animal models of neurological and psychiatric disorders would be warranted. For instance, antidepressant effects could be evaluated using the forced swim test, while antipsychotic potential could be assessed through models of hyperactivity or sensorimotor gating. cuestionesdefisioterapia.comrsc.org One study on a multi-target piperazine derivative demonstrated significant reversal of apomorphine-induced climbing and MK-801-induced hyperactivity, along with memory enhancement in a novel object recognition task. rsc.org Such studies would be essential to establish the proof-of-concept for any new therapeutic agent based on this scaffold.

Exploration of Novel Biological Targets and Disease Indications

Beyond the well-trodden path of CNS disorders, the piperazine scaffold has shown promise in a diverse array of therapeutic areas. Piperazine derivatives have been investigated as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. nih.govnih.govresearchgate.net This broad spectrum of activity suggests that derivatives of this compound could be screened against a wide range of biological targets.

For example, piperazine-containing compounds have been developed as kinase inhibitors for the treatment of cancer. researchgate.net The flexible nature of the piperazine ring allows it to act as a linker between different pharmacophores, enabling the design of multi-target-directed ligands (MTDLs). tandfonline.com This approach is particularly relevant for complex diseases like Alzheimer's, where targeting multiple pathological pathways may be more effective. nih.gov A recent study highlighted the potential of piperazine-2-carboxylic acid derivatives as anticholinesterase agents for Alzheimer's disease. nih.gov

The antimicrobial potential of piperazine derivatives is another promising avenue for exploration. researchgate.netresearchgate.net With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial and antifungal agents. The piperazine moiety has been incorporated into several successful antibiotics. nih.gov

Development of Robust Analytical Methods for Biological Matrices

The successful development of any new therapeutic agent requires robust analytical methods to quantify the drug and its metabolites in biological matrices such as plasma, urine, and tissue. nih.govmdpi.com This is crucial for pharmacokinetic and toxicokinetic studies. Several methods have been developed for the detection of piperazine derivatives in biological fluids, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a particularly powerful technique. mdpi.comepa.gov

A typical LC-MS/MS method for a piperazine derivative would involve protein precipitation from the biological sample, followed by chromatographic separation and detection by mass spectrometry. nih.gov The development of such a method for a new derivative of this compound would involve optimizing the chromatographic conditions and mass spectrometric parameters to ensure sensitivity, specificity, and reproducibility.

Table 1: Example of LC-MS/MS Method Parameters for Analysis of a Piperazine Derivative in Rat Plasma

| Parameter | Condition |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Linearity Range | 1.0 - 500.0 ng/mL |

This table is a composite example based on published methods for other piperazine derivatives and does not represent data for this compound itself. nih.govmdpi.com

Potential in Materials Science and Polymer Applications

The utility of piperazine derivatives extends beyond the realm of pharmaceuticals into materials science. The bifunctional nature of the piperazine ring makes it an excellent monomer for the synthesis of various polymers. nih.govrsc.org These piperazine-based polymers have been explored for a range of applications, including as antimicrobial materials and for biomedical applications. nih.govnih.gov

The this compound scaffold, with its reactive ester and amide functionalities, could be a valuable building block for creating novel polymers. For instance, the ester group could be used in polyester (B1180765) synthesis, while the piperazine ring itself could be incorporated into the polymer backbone to impart specific properties. Piperazine-based polymers have been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes. nih.govrsc.org This suggests that polymers derived from this compound could be developed for use in medical devices, food packaging, and water purification systems. rsc.org

Furthermore, the incorporation of piperazine can enhance the thermal stability and degradative properties of polymers, which is advantageous for certain biomedical applications. udayton.edu The synthesis of piperazine-based metallopolymers has also been reported, opening up possibilities for applications in bioengineering and catalysis. udayton.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-acetylpiperazine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling, using reagents like acetyl chloride or anhydrides. Key steps include protection/deprotection of functional groups (e.g., acetyl or carboxylate) and purification via column chromatography. Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical for minimizing side reactions. Yield optimization may require iterative adjustments of stoichiometry, catalyst loading (e.g., palladium complexes), and reaction duration .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques include:

- NMR Spectroscopy : To verify substituent positions and purity (e.g., H and C NMR for acetyl and piperazine protons).

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

- Computational methods (e.g., DFT) may supplement experimental data to predict electronic or steric effects .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility varies with solvent polarity (e.g., soluble in DMSO, methanol; poorly in hexane). Stability assessments should include pH sensitivity (e.g., hydrolysis under acidic/basic conditions) and thermal degradation studies via TGA/DSC. Storage recommendations: inert atmosphere, -20°C for long-term stability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) arising from conformational flexibility be resolved?

- Piperazine rings exhibit puckering dynamics, leading to variable NMR splitting. Use variable-temperature NMR to probe energy barriers between conformers. Computational modeling (e.g., using Cremer-Pople puckering parameters ) can map low-energy conformations. Cross-validation with crystallographic data (e.g., ORTEP-3 ) is critical for resolving ambiguities.

Q. What strategies are effective for enhancing the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral auxiliaries (e.g., Boc-protected intermediates ) or enantioselective catalysts (e.g., Rh or Ru complexes) can be employed. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Dynamic kinetic resolution may improve yields in racemization-prone systems .

Q. How does the acetyl group influence the compound's reactivity in downstream derivatization (e.g., coupling with heterocycles)?

- The acetyl group modulates electronic effects on the piperazine nitrogen, altering nucleophilicity. For example, steric hindrance may slow acylation reactions, requiring activating agents like EDCI/HOBt. Computational studies (e.g., Fukui indices) can predict reactive sites for targeted modifications .

Q. What computational tools are recommended for predicting biological interactions of this compound derivatives?

- Molecular docking (e.g., AutoDock Vina) paired with MD simulations can model binding to target proteins (e.g., receptors or enzymes). Pharmacophore mapping (e.g., using Schrödinger Suite) identifies critical interaction motifs. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.